Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate
Overview
Description
Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate is a chemical compound with the molecular formula C10H15Cl3O2 . It has a molecular weight of 273.58 . The compound is also known by other names such as ethyl 4,6,6-trichloro-3,3-dimethyl-hex-5-enoate .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 15 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms . Unfortunately, the specific structure details or 3D models are not provided in the search results.Physical and Chemical Properties Analysis
This compound has a density of 1.215g/cm3 and a boiling point of 306.8ºC at 760 mmHg . The flash point is 112.2ºC . Unfortunately, the melting point is not provided in the search results .Scientific Research Applications
Polymer Science and Functionalization
- Functionalization of Polyethylenes : A study demonstrates the copolymerization of ethylene with polar comonomers, showing the potential for Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate to be used in modifying polyethylene properties through copolymerization techniques (Aaltonen & Löfgren, 1997).
Synthetic Chemistry
- Synthesis of Complex Molecules : The synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates shows the synthetic utility of related compounds for creating complex molecules, hinting at the versatility of this compound in synthesis (Matsui et al., 1986).
Environmental Studies
- Environmental Pollutant Analysis : Research into the environmental pollutant 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE) and its effects on rat hepatic cytochrome expression could provide insights into the environmental impact and biodegradation potential of this compound (Wyde et al., 2003).
Properties
IUPAC Name |
ethyl 4,6,6-trichloro-3,3-dimethylhex-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Cl3O2/c1-4-15-9(14)6-10(2,3)7(11)5-8(12)13/h5,7H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUGWHOPZWEXQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)C(C=C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975306 | |
Record name | Ethyl 4,6,6-trichloro-3,3-dimethylhex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59897-92-6 | |
Record name | Ethyl 4,6,6-trichloro-3,3-dimethyl-5-hexenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59897-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hexenoic acid, 3,3-dimethyl-4,6,6-trichloro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059897926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4,6,6-trichloro-3,3-dimethylhex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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